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Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxyquinoline

Cat. No.: B1349136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of 2,4-
dichloro-6-methoxyquinoline, a compound of interest in medicinal chemistry. The following

sections detail the experimental protocols for its synthesis and crystallization, present its

crystallographic data in a structured format, and outline the methodology for its structural

elucidation.

Synthesis and Crystallization
The synthesis of 2,4-dichloro-6-methoxyquinoline was adapted from a method first reported

by Ziegler & Gelfert (1959) and is a one-pot reaction.[1]

Experimental Protocol:

A mixture of p-anisidine (10 mmol) and malonic acid (15 mmol) was heated under reflux in

phosphorus oxychloride (20 ml) with stirring for 5 hours.[1] Following the reaction, the mixture

was cooled and then poured into crushed ice with vigorous stirring. The solution was

subsequently made alkaline using a 5 M sodium hydroxide solution, which resulted in the

precipitation of the crude product as a brown solid.[1]

Purification was achieved via column chromatography using a hexane-EtOAc (95:5) mobile

phase. This process yielded the pure 2,4-dichloro-6-methoxyquinoline as off-white needles

suitable for X-ray diffraction analysis.[1]
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Caption: Workflow for the synthesis and purification of 2,4-Dichloro-6-methoxyquinoline.

Crystallographic Data
The crystal structure of 2,4-dichloro-6-methoxyquinoline (C₁₀H₇Cl₂NO) was determined by

single-crystal X-ray diffraction. The compound crystallizes in a triclinic system.

Table 1: Crystal Data and Structure Refinement.[1]
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Parameter Value

Empirical Formula C₁₀H₇Cl₂NO

Formula Weight (Mᵣ) 228.07

Crystal System Triclinic

Space Group Pī

a (Å) 7.431 (2)

b (Å) 8.889 (2)

c (Å) 9.083 (4)

α (°) 116.660 (19)

β (°) 102.301 (2)

γ (°) 104.150 (14)

Volume (V) (Å³) 482.5 (3)

Z 2

Temperature (K) 290 (2)

Radiation (λ) (Å) Mo Kα (0.71073)

Absorption Coefficient (μ) (mm⁻¹) 0.63

Crystal Size (mm) 0.25 × 0.18 × 0.15

F(000) 232

Calculated Density (Dₓ) (Mg m⁻³) 1.570

Data Collection and Refinement
The X-ray diffraction data was collected using a Bruker SMART CCD area-detector

diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97.

Experimental Protocol:
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Data Collection: Data was collected using a Bruker SMART CCD area-detector

diffractometer.[1]

Cell Refinement and Data Reduction: SAINT software was used for cell refinement and data

reduction.[1]

Structure Solution: The crystal structure was solved using the SHELXS97 program.[1]

Structure Refinement: Refinement was carried out using SHELXL97.[1] All hydrogen atoms

were positioned geometrically and refined using a riding model.[1]

Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1]

Molecular Graphics: The molecular graphics were generated using ORTEP-3 and

CAMERON, and the material for publication was prepared with PLATON.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968243/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection

Data Processing

Structure Solution & Refinement

Visualization & Analysis

Single Crystal

Bruker SMART CCD
Area-Detector

Cell Refinement (SAINT)

Raw Data

Data Reduction (SAINT)

Absorption Correction
(SADABS)

Structure Solution (SHELXS97)

Processed Data

Structure Refinement
(SHELXL97)

Molecular Graphics
(ORTEP-3, CAMERON)

Refined Structure

Publication Preparation
(PLATON)

Final Crystal Structure

Click to download full resolution via product page

Caption: Workflow for X-ray diffraction data collection and structure elucidation.
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Table 2: Data Collection and Refinement Details.[1]

Parameter Value

Reflections Collected 5720

Independent Reflections 1782

Reflections with I > 2σ(I) 1272

R_int 0.054

R[F² > 2σ(F²)] 0.065

wR(F²) 0.197

Goodness-of-fit (S) 1.15

No. of Parameters 128

Δρ_max (e Å⁻³) 0.38

Δρ_min (e Å⁻³) -0.64

T_min / T_max (Absorption Correction) 0.811 / 0.909

Structural Features
The 2,4-dichloro-6-methoxyquinoline molecule is essentially planar, with the exception of the

methyl hydrogen atoms, showing a maximum deviation of 0.0385 (1) Å from the mean plane.[1]

The crystal packing is stabilized by π–π stacking interactions between the quinoline ring

systems of adjacent molecules.[1] Specifically, interactions are observed between the six-

membered carbon rings (Cg1) and the entire quinoline ring system (Cg2).[1]

Table 3: π–π Stacking Interaction Geometry.[1]
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Interacting
Rings

Centroid-to-
Centroid
Distance (Å)

Perpendicular
Distance (Å)

Slippage (Å)
Symmetry
Code

Cg1···Cg1 3.700 (3) 3.470 1.283 2 - x, -y, 1 - z

Cg2···Cg2 3.690 (3) 3.497 1.178 1 - x, -y, 1 - z

Cg1···Cg2 3.736 (3) 3.476 - 2 - x, -y, -z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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